molecular formula C11H16N2O4 B3048629 5-tert-Butyl 2-ethyl 1H-imidazole-2,5-dicarboxylate CAS No. 177417-73-1

5-tert-Butyl 2-ethyl 1H-imidazole-2,5-dicarboxylate

Cat. No.: B3048629
CAS No.: 177417-73-1
M. Wt: 240.26 g/mol
InChI Key: BHKTWIPEAFACTC-UHFFFAOYSA-N
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Description

5-tert-Butyl 2-ethyl 1H-imidazole-2,5-dicarboxylate is a synthetic organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of tert-butyl and ethyl groups attached to the imidazole ring, along with two carboxylate groups at positions 2 and 5. Imidazole derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-Butyl 2-ethyl 1H-imidazole-2,5-dicarboxylate can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction proceeds via proto-demetallation, tautomerization, and dehydrative cyclization to afford the desired imidazole derivative . Another method involves the condensation of hydroxylamines with ethyl glyoxalate to form N-oxide intermediates, which subsequently undergo cyclization to yield the imidazole product .

Industrial Production Methods

Industrial production of imidazole derivatives often employs scalable and cost-effective methods. One such method is the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde. This method is advantageous due to its simplicity and high yield . Additionally, the use of copper-catalyzed [3 + 2] cycloaddition reactions has been explored for the efficient synthesis of multisubstituted imidazoles .

Chemical Reactions Analysis

Types of Reactions

5-tert-Butyl 2-ethyl 1H-imidazole-2,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include imidazole N-oxides, imidazolines, and various substituted imidazole derivatives, depending on the specific reagents and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-tert-Butyl 2-ethyl 1H-imidazole-2,5-dicarboxylate is unique due to the presence of both tert-butyl and ethyl groups, which can influence its steric and electronic properties. These modifications can enhance its stability, reactivity, and potential biological activities compared to other imidazole derivatives .

Properties

IUPAC Name

5-O-tert-butyl 2-O-ethyl 1H-imidazole-2,5-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4/c1-5-16-10(15)8-12-6-7(13-8)9(14)17-11(2,3)4/h6H,5H2,1-4H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHKTWIPEAFACTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(N1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20599229
Record name 5-tert-Butyl 2-ethyl 1H-imidazole-2,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20599229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177417-73-1
Record name 5-tert-Butyl 2-ethyl 1H-imidazole-2,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20599229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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